Cas no 69306-89-4 (Diploceline)

Diploceline 化学的及び物理的性質
名前と識別子
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- Indolo[2,3-a]quinolizinium,3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-2-[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]-5-methyl-,(3E,4a)- (9CI)
- DIPLOCELINE
- Indolo[2,3-a]quinolizinium,3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-2-[1-(hydroxymethyl)-2-methoxy-2-oxoethyl]-5-methyl-,(3E
- Corynanium, 19,20-didehydro-16-(hydroxymethyl)-17-methoxy-4-methyl-17-oxo-, (4alpha,19E)-
- NSC 325312
- 69306-89-4
- methyl 2-[(3Z)-3-ethylidene-5-methyl-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxypropanoate
- Diploceline
-
- インチ: InChI=1S/C22H29N2O3/c1-4-14-12-24(2)10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-25)22(26)27-3/h4-8,17-18,20,23,25H,9-13H2,1-3H3/q+1/b14-4+
- InChIKey: MOOPNKBUQLUWAB-LNKIKWGQSA-N
- ほほえんだ: CC=C1C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C
計算された属性
- せいみつぶんしりょう: 369.21800
- どういたいしつりょう: 369.21781779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 62.3Ų
じっけんとくせい
- PSA: 62.32000
- LogP: 2.91820
Diploceline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E891430-0.5mg |
Diploceline |
69306-89-4 | 0.5mg |
$ 400.00 | 2022-06-05 | ||
TRC | E891430-25mg |
Diploceline |
69306-89-4 | 25mg |
$ 23000.00 | 2023-09-07 | ||
TRC | E891430-.5mg |
Diploceline |
69306-89-4 | 5mg |
$483.00 | 2023-05-18 | ||
TRC | E891430-2.5mg |
Diploceline |
69306-89-4 | 2.5mg |
$2228.00 | 2023-05-18 |
Diploceline 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
Diplocelineに関する追加情報
Diploceline: A Comprehensive Overview
Diploceline, with the CAS number 69306-89-4, is a naturally occurring alkaloid that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound is primarily isolated from the roots of Diploclisia species, a plant genus belonging to the Menispermaceae family. The isolation and characterization of Diploceline have been extensively studied, revealing its potential as a bioactive compound with diverse applications in drug discovery and natural product research.
The molecular structure of Diploceline is characterized by a complex arrangement of nitrogen-containing rings, which contributes to its unique pharmacological properties. Recent studies have focused on elucidating the stereochemistry and biosynthesis pathways of this compound, providing deeper insights into its formation within plant cells. These findings have been instrumental in advancing the understanding of alkaloid biosynthesis and may pave the way for synthetic approaches to produce Diploceline in vitro.
One of the most promising aspects of Diploceline research lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory activity by modulating key inflammatory pathways, such as the NF-κB signaling cascade. These results suggest that Diploceline could serve as a lead compound for developing novel anti-inflammatory drugs, particularly for conditions like arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, recent investigations have highlighted the neuroprotective effects of Diploceline. Experimental models have shown that this compound can protect against oxidative stress-induced neuronal damage, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects appears to involve the modulation of mitochondrial function and the inhibition of apoptosis in neurons.
The agricultural sector has also taken interest in Diploceline, particularly due to its potential as a natural pesticide. Studies have shown that this compound exhibits potent insecticidal activity against various agricultural pests, including aphids and beetles. This property makes it an attractive alternative to synthetic pesticides, offering a more sustainable approach to pest control while minimizing environmental impact.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced our ability to study the chemical properties of Diploceline. These tools have enabled researchers to determine its molecular formula (C21H25NO5) and molecular weight (375.4 g/mol) with greater precision. Furthermore, these techniques have facilitated the identification of structural analogs and derivatives of Diploceline, expanding its potential applications in drug design.
The environmental impact of Diploceline has also been a topic of recent research. Studies have examined its biodegradation patterns under various environmental conditions, revealing that it undergoes rapid microbial degradation in soil systems. This finding is crucial for assessing its ecological safety and ensuring that its use in agricultural or pharmaceutical applications does not pose long-term risks to ecosystems.
In conclusion, Diploceline (CAS No: 69306-89-4) represents a valuable natural product with multifaceted applications across pharmacology, agriculture, and environmental science. Its unique chemical structure, coupled with emerging insights into its biological activities and mechanisms of action, positions it as a promising candidate for future drug development and sustainable pest management solutions. Continued research into this compound will undoubtedly unlock further potential uses and contribute to advancements in natural product chemistry.
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